Ethyl 2-(hexylamino)acetate
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Overview
Description
Ethyl 2-(hexylamino)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries. This compound is characterized by its unique structure, which includes an ethyl group, a hexylamino group, and an acetate group. It is used in various chemical reactions and has applications in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(hexylamino)acetate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. The general reaction involves the reaction of ethyl chloroacetate with hexylamine under controlled conditions. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is usually purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(hexylamino)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride.
Aminolysis: Reaction with amines to form amides.
Transesterification: Reaction with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Aminolysis: Primary or secondary amines under mild heating.
Transesterification: Acid catalysts such as sulfuric acid.
Major Products Formed
Hydrolysis: Hexylamine and ethyl acetate.
Reduction: Hexylaminoethanol.
Aminolysis: Hexylaminoacetamide.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 2-(hexylamino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-(hexylamino)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes and receptors. The hexylamino group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 2-(hexylamino)acetate can be compared with other similar compounds such as:
Ethyl 2-(methylamino)acetate: Similar structure but with a methylamino group instead of a hexylamino group.
Ethyl acetate: Lacks the amino group, making it less reactive in certain biological contexts.
Hexyl acetate: Contains a hexyl group but lacks the amino functionality.
The uniqueness of this compound lies in its combination of an ester and an amino group, providing a versatile compound for various chemical and biological applications.
Properties
CAS No. |
76991-23-6 |
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Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
ethyl 2-(hexylamino)acetate |
InChI |
InChI=1S/C10H21NO2/c1-3-5-6-7-8-11-9-10(12)13-4-2/h11H,3-9H2,1-2H3 |
InChI Key |
OGOFOTIZNUOLIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC(=O)OCC |
Origin of Product |
United States |
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